molecular formula C15H15N3O B14159795 6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 736962-47-3

6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B14159795
CAS No.: 736962-47-3
M. Wt: 253.30 g/mol
InChI Key: CGMXDZAGECDQPD-UHFFFAOYSA-N
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Description

6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5-amino-3-phenylpyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7-one
  • Pyrazolo[5,1-c][1,2,4]triazines

Uniqueness

6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Compared to similar compounds, it may offer better solubility, stability, and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

736962-47-3

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

6-ethyl-5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C15H15N3O/c1-3-12-10(2)17-14-13(9-16-18(14)15(12)19)11-7-5-4-6-8-11/h4-9,16H,3H2,1-2H3

InChI Key

CGMXDZAGECDQPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=CNN2C1=O)C3=CC=CC=C3)C

solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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